Drobuline hydrochloride
CAS No.: 68162-52-7
Cat. No.: VC0007002
Molecular Formula: C19H26ClNO
Molecular Weight: 319.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68162-52-7 |
---|---|
Molecular Formula | C19H26ClNO |
Molecular Weight | 319.9 g/mol |
IUPAC Name | 4,4-diphenyl-1-(propan-2-ylamino)butan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C19H25NO.ClH/c1-15(2)20-14-18(21)13-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,15,18-21H,13-14H2,1-2H3;1H |
Standard InChI Key | YKYKDSHUKOVMBU-UHFFFAOYSA-N |
SMILES | CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |
Canonical SMILES | CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |
Introduction
Chemical and Physical Properties
Drobuline hydrochloride is a white crystalline powder with a molecular formula of C₁₉H₂₆ClNO and a density of 1.027 g/cm³. Its solubility profile includes high solubility in dimethyl sulfoxide (DMSO; 50 mg/mL) and organic solvents, while remaining poorly soluble in aqueous solutions . Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Drobuline Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₆ClNO |
Molecular Weight | 319.87 g/mol |
CAS Number | 68162-52-7 |
Melting Point | Not reported |
Boiling Point | 434.8°C |
Solubility in DMSO | 50 mg/mL (156.31 mM) |
Density | 1.027 g/cm³ |
The compound’s structure features a diphenylbutanol backbone with an isopropylamino group, contributing to its affinity for cardiac ion channels .
Mechanism of Action
Drobuline hydrochloride exerts antiarrhythmic effects by prolonging the refractory period and reducing automaticity in cardiac tissues . Its primary targets include:
Sodium and Potassium Channels
The compound inhibits voltage-gated sodium (Na⁺) and potassium (K⁺) channels, delaying depolarization and repolarization phases. This dual action stabilizes cardiac rhythm, particularly in ventricular arrhythmias .
Pharmacokinetics and Metabolism
Absorption and Distribution
Drobuline hydrochloride exhibits rapid absorption post-IV administration in animal models, with a volume of distribution indicating extensive tissue penetration . Protein binding remains moderate (~84%), similar to other antiarrhythmics like lidocaine .
Metabolism and Excretion
The compound undergoes hepatic glucuronidation, with ~88% excreted unchanged in urine . This renal clearance mechanism necessitates dosage adjustments in patients with impaired kidney function.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life (t₁/₂) | 2–3 hours (animal models) |
Bioavailability | Not reported |
Protein Binding | 84% |
Major Excretion Route | Renal (unchanged) |
Preclinical and Clinical Research
Antiarrhythmic Efficacy
In canine models, Drobuline hydrochloride effectively suppressed ventricular tachycardia and fibrillation at doses of 2–5 mg/kg . Comparatively, it demonstrated superior efficacy to procainamide in ischemia-reperfusion injury models, reducing infarct size by 40%.
Comparative Analysis with Similar Agents
Table 3: Comparison of Antiarrhythmic Agents
Agent | Mechanism | Half-life (h) | Renal Excretion |
---|---|---|---|
Drobuline | Na⁺/K⁺ channel inhibition | 2–3 | 88% |
Lidocaine | Na⁺ channel blockade | 1.5–2 | 90% |
Amiodarone | Multi-channel inhibition | 40–55 | <1% |
Procainamide | Na⁺ channel blockade | 3–4 | 50–60% |
Drobuline’s short half-life and renal clearance distinguish it from amiodarone, which accumulates in tissues .
Synthesis and Stability
Synthetic Routes
Industrial synthesis involves multi-step organic reactions starting from diphenylacetonitrile and isopropylamine precursors . Key steps include:
-
Alkylation of diphenylacetonitrile.
-
Reduction to form the alcohol intermediate.
-
Hydrochloride salt formation via HCl gas treatment.
Stability Considerations
Forced degradation studies reveal susceptibility to oxidation and hydrolysis. Accelerated stability testing under ICH guidelines recommends storage at -20°C for long-term preservation .
Future Directions
Formulation Innovations
Nanoparticle-based delivery systems could enhance bioavailability, addressing solubility limitations in aqueous media .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume